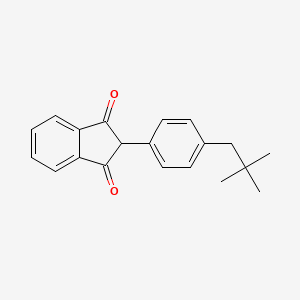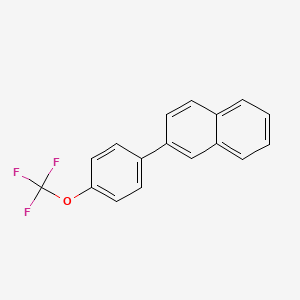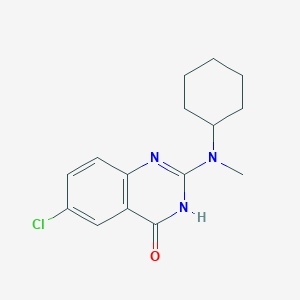![molecular formula C18H12N2O2 B11839029 1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one CAS No. 503272-07-9](/img/structure/B11839029.png)
1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system that includes a pyrrole and a quinoline moiety. It has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one typically involves the construction of the pyrrole ring through a series of reactions. One common method is the palladium-catalyzed sequential cross-coupling reaction and cyclization process . This method utilizes readily available 4-hydroxyquinolin-2(1H)-ones as the starting material.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This often includes the use of mild conditions, simple workup procedures, and high-yielding reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyrrole rings .
Aplicaciones Científicas De Investigación
1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being explored for its potential anticancer, antimicrobial, and antiviral properties.
Industry: It is used in the development of pharmaceuticals and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by targeting the FGFR signaling pathway . Additionally, it exhibits antileishmanial activity by interfering with the parasite’s metabolic processes .
Comparación Con Compuestos Similares
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar fused ring system and has been studied for its antileishmanial properties.
Pyrazolo[1,5-a]quinoline: This compound also features a quinoline moiety and has been explored for its pharmacological activities.
Uniqueness: 1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one stands out due to its unique combination of a benzoyl group and a fused pyrrole-quinoline ring system. This structural uniqueness contributes to its diverse range of biological activities and potential therapeutic applications.
Propiedades
Número CAS |
503272-07-9 |
|---|---|
Fórmula molecular |
C18H12N2O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
1-benzoyl-3,5-dihydropyrrolo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C18H12N2O2/c21-17(11-6-2-1-3-7-11)13-10-19-16-15(13)12-8-4-5-9-14(12)20-18(16)22/h1-10,19H,(H,20,22) |
Clave InChI |
ZWTKXLUQGIDCKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CNC3=C2C4=CC=CC=C4NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B11838957.png)


![2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11838975.png)

![1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl-](/img/structure/B11838978.png)
![3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11838994.png)

![N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine](/img/structure/B11839003.png)
![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate](/img/structure/B11839010.png)



